N-(2-hydroxyphenyl)-4-(6-nitro-4-oxoquinazolin-3(4H)-yl)butanamide
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Overview
Description
N-(2-HYDROXYPHENYL)-4-(6-NITRO-4-OXO-3,4-DIHYDROQUINAZOLIN-3-YL)BUTANAMIDE: is a complex organic compound known for its unique structural features and potential applications in various scientific fields. This compound consists of a quinazolinone core, a nitro group, and a butanamide chain, making it a subject of interest in medicinal chemistry and pharmaceutical research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-HYDROXYPHENYL)-4-(6-NITRO-4-OXO-3,4-DIHYDROQUINAZOLIN-3-YL)BUTANAMIDE typically involves multiple steps:
Formation of the Quinazolinone Core: The quinazolinone core can be synthesized through the cyclization of anthranilic acid derivatives with formamide or its derivatives under acidic or basic conditions.
Coupling with 2-Hydroxyphenyl: The coupling of the quinazolinone core with 2-hydroxyphenyl can be performed using coupling agents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base.
Formation of Butanamide Chain: The final step involves the formation of the butanamide chain through amide bond formation, typically using reagents like DCC (dicyclohexylcarbodiimide) or HATU (1-[bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate).
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxyl group, forming quinones or other oxidized derivatives.
Reduction: The nitro group can be reduced to an amine group using reducing agents like hydrogen gas in the presence of a catalyst (e.g., palladium on carbon) or using chemical reducing agents like tin(II) chloride.
Substitution: The compound can participate in substitution reactions, particularly nucleophilic aromatic substitution at the nitro-substituted aromatic ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, or other strong oxidizing agents.
Reduction: Hydrogen gas with a palladium catalyst, tin(II) chloride, or iron powder in acidic conditions.
Substitution: Nucleophiles such as amines, thiols, or alkoxides under basic conditions.
Major Products
Oxidation: Quinones or other oxidized derivatives.
Reduction: Amino derivatives.
Substitution: Substituted aromatic compounds with various functional groups.
Scientific Research Applications
N-(2-HYDROXYPHENYL)-4-(6-NITRO-4-OXO-3,4-DIHYDROQUINAZOLIN-3-YL)BUTANAMIDE:
Medicinal Chemistry: The compound’s unique structure makes it a candidate for drug development, particularly as an anti-cancer or anti-inflammatory agent.
Biological Studies: It can be used as a probe to study biological pathways and interactions due to its ability to interact with various biomolecules.
Material Science: The compound’s structural properties may make it useful in the development of new materials with specific electronic or optical properties.
Pharmaceutical Research: It can be used in the synthesis of pharmaceutical intermediates and active pharmaceutical ingredients (APIs).
Mechanism of Action
The mechanism of action of N-(2-HYDROXYPHENYL)-4-(6-NITRO-4-OXO-3,4-DIHYDROQUINAZOLIN-3-YL)BUTANAMIDE is likely to involve multiple molecular targets and pathways:
Enzyme Inhibition: The compound may inhibit specific enzymes involved in disease pathways, such as kinases or proteases.
Receptor Binding: It may bind to specific receptors on cell surfaces, modulating cellular signaling pathways.
DNA Interaction: The compound may intercalate into DNA, affecting gene expression and cellular function.
Comparison with Similar Compounds
N-(2-HYDROXYPHENYL)-4-(6-NITRO-4-OXO-3,4-DIHYDROQUINAZOLIN-3-YL)BUTANAMIDE: can be compared with other similar compounds, such as:
Quinazolinone Derivatives: These compounds share the quinazolinone core and may have similar biological activities.
Nitroaromatic Compounds: Compounds with nitro groups on aromatic rings, which may have similar reactivity and applications.
Amide-Containing Compounds: Compounds with amide bonds, which may have similar structural properties and applications.
Conclusion
N-(2-HYDROXYPHENYL)-4-(6-NITRO-4-OXO-3,4-DIHYDROQUINAZOLIN-3-YL)BUTANAMIDE: is a compound with significant potential in various scientific fields. Its unique structure and reactivity make it a valuable subject of study in medicinal chemistry, biological research, and material science. Further research into its properties and applications may lead to new discoveries and advancements in these fields.
Properties
Molecular Formula |
C18H16N4O5 |
---|---|
Molecular Weight |
368.3 g/mol |
IUPAC Name |
N-(2-hydroxyphenyl)-4-(6-nitro-4-oxoquinazolin-3-yl)butanamide |
InChI |
InChI=1S/C18H16N4O5/c23-16-5-2-1-4-15(16)20-17(24)6-3-9-21-11-19-14-8-7-12(22(26)27)10-13(14)18(21)25/h1-2,4-5,7-8,10-11,23H,3,6,9H2,(H,20,24) |
InChI Key |
MEMMTDMYAHEXDG-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C(=C1)NC(=O)CCCN2C=NC3=C(C2=O)C=C(C=C3)[N+](=O)[O-])O |
Origin of Product |
United States |
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